molecular formula C13H19N3O3S B2960854 tert-butyl 2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate CAS No. 1209492-77-2

tert-butyl 2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

Cat. No.: B2960854
CAS No.: 1209492-77-2
M. Wt: 297.37
InChI Key: AGFJMOUNKVGKKW-UHFFFAOYSA-N
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Description

This compound features a bicyclic thiazolo[5,4-c]pyridine core with a tert-butyl carbamate (Boc) group at position 5 and an acetamido substituent at position 2. It serves as a key intermediate in medicinal chemistry, particularly for synthesizing PROTACs (Proteolysis-Targeting Chimeras) and kinase inhibitors . Its synthesis typically involves amidation of tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate with acetylating agents under coupling conditions (e.g., HATU/DIPEA) .

Properties

IUPAC Name

tert-butyl 2-acetamido-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-8(17)14-11-15-9-5-6-16(7-10(9)20-11)12(18)19-13(2,3)4/h5-7H2,1-4H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFJMOUNKVGKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate typically involves multiple steps, starting with the formation of the thiazolo[5,4-c]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or their derivatives.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and purification processes.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of functional groups to more oxidized forms.

  • Reduction: Reduction of functional groups to simpler forms.

  • Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups that can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazolo[5,4-c]pyridine core is particularly useful in the development of new pharmaceuticals and materials.

Biology: In biological research, tert-butyl 2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate can be used as a probe to study biological systems. Its interactions with various biomolecules can provide insights into biological processes and pathways.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its unique structure may allow it to interact with specific targets in the body, leading to therapeutic effects.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which tert-butyl 2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include signal transduction, gene expression modulation, or enzyme inhibition.

Comparison with Similar Compounds

Substituent Variations on the Thiazolo-Pyridine Core

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Applications References
Target Compound 2-Acetamido, 5-Boc C₁₃H₁₉N₃O₃S 297.37 - High purity (≥95%)
- Amide group enhances solubility
PROTAC synthesis, kinase inhibitors
tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate 2-Amino, 5-Boc C₁₁H₁₇N₃O₂S 271.34 - Primary amine for further derivatization
- Yield: 74.2% (Method F)
Precursor for amide/urea derivatives
tert-Butyl 2-bromo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate 2-Bromo, 5-Boc C₁₁H₁₅BrN₂O₂S 319.22 - Bromine enables cross-coupling
- Purity: 97% (Thermo Scientific)
Suzuki-Miyaura reactions
Methyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate 2-Amino, 5-Methyl ester C₈H₁₁N₃O₂S 213.26 - Lower steric hindrance
- Higher hydrolysis susceptibility
Intermediate for ester hydrolysis studies
Benzyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate 2-Amino, 5-Cbz C₁₆H₁₇N₃O₂S 315.39 - Cbz group for orthogonal protection Peptide coupling, PROTACs

Ring Position Isomers

Compound Name Ring Fusion CAS Number Key Differences Applications References
tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c ]pyridine-5(4H)-carboxylate [5,4-c] 365996-05-0 - Thiazole fused at positions 5,4-c
- Higher steric accessibility
Drug discovery intermediates
tert-Butyl 2-amino-6,7-dihydrothiazolo[4,5-c ]pyridine-5(4H)-carboxylate [4,5-c] 1002355-91-0 - Thiazole fused at positions 4,5-c
- Altered electronic properties
Uncommon in literature; niche synthetic uses

Biological Activity

tert-butyl 2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C₁₁H₁₇N₃O₂S
  • CAS Number: 365996-05-0
  • Molecular Weight: 239.34 g/mol

Antimicrobial Properties

Research indicates that compounds similar to tert-butyl 2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridine exhibit significant antimicrobial activity. A study demonstrated that derivatives of thiazolo-pyridine compounds were effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

A series of experiments have shown that thiazolo[5,4-c]pyridine derivatives possess anticancer properties. In vitro studies revealed that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the activation of caspases and modulation of the Bcl-2 family proteins .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes associated with disease pathways. For instance, it has shown promise as a selective inhibitor of certain kinases involved in cancer progression . This inhibition could lead to reduced tumor growth and improved patient outcomes.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of thiazolo[5,4-c]pyridine derivatives. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL against tested pathogens .

Case Study 2: Anticancer Mechanism

In a controlled laboratory setting, researchers investigated the effects of tert-butyl 2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridine on human cancer cell lines. The findings showed a dose-dependent increase in apoptosis markers after treatment with the compound for 48 hours .

Research Findings Summary

Study FocusFindingsReference
Antimicrobial ActivityEffective against S. aureus and E. coli with MICs of 2-16 µg/mL
Anticancer ActivityInduces apoptosis in MCF-7 and HeLa cells via caspase activation
Enzyme InhibitionSelective inhibition of kinases related to tumor growth

Q & A

Q. What are the common synthetic routes for tert-butyl 2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate?

  • Methodological Answer : The synthesis typically involves:
  • Boc Protection : Introduction of the tert-butyloxycarbonyl (Boc) group to stabilize the pyridine ring during subsequent reactions .
  • Cyclization : Formation of the thiazolo[5,4-c]pyridine core via intramolecular cyclization, often catalyzed by acidic or basic conditions (e.g., HCl or K2CO3) .
  • Acetamide Functionalization : Introduction of the 2-acetamido group through nucleophilic substitution or coupling reactions, monitored by TLC or HPLC for intermediate purity .
  • Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the final product .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • Methodological Answer :
  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry and Boc/acetamide group integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities and confirms bond lengths/angles (e.g., C–N bond distances in the thiazole ring) .
  • IR Spectroscopy : Identifies carbonyl stretches (Boc: ~1680–1720 cm<sup>−1</sup>; acetamide: ~1640–1680 cm<sup>−1</sup>) .

Q. What safety precautions are recommended when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (acute toxicity and irritation risks) .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (respiratory hazard noted in analogs) .
  • Storage : Keep in airtight containers at 2–8°C under inert gas (N2 or Ar) to prevent decomposition .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodological Answer :
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during cyclization .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to enhance regioselectivity .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .
  • In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Q. What strategies address conflicting spectroscopic data in structural elucidation?

  • Methodological Answer :
  • Multi-technique Correlation : Cross-validate NMR/IR with X-ray data to resolve ambiguities (e.g., distinguishing Boc vs. ester carbonyls) .
  • Isotopic Labeling : Use <sup>15</sup>N or <sup>13</sup>C isotopes to trace nitrogen/carbon environments in the thiazole ring .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict NMR shifts and optimize geometries for comparison with experimental data .

Q. What are the mechanistic considerations for cyclization reactions forming the thiazolo[5,4-c]pyridine core?

  • Methodological Answer :
  • Acid-Catalyzed Pathways : Protonation of the pyridine nitrogen facilitates nucleophilic attack by the thiol group, forming the thiazole ring .
  • Intermediate Trapping : Identify transient species (e.g., enamines or thioureas) using quenching experiments .
  • Steric Effects : Bulky substituents (e.g., Boc groups) influence ring closure kinetics; kinetic vs. thermodynamic control studies are critical .

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